N-Ethyl-p-toluidine
Description
Contextualization of N-Ethyl-p-toluidine within Substituted Aniline (B41778) Chemistry
The physical and chemical properties of this compound are summarized in the interactive data table below.
| Property | Value |
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| CAS Number | 622-57-1 |
| Appearance | Colorless to pale yellow or dark colored liquid |
| Odor | Aromatic |
| Boiling Point | 217-222 °C |
| Melting Point | -6.87 °C (estimate) |
| Flash Point | 84.1-93 °C |
| Density | 0.938-1.0 g/cm³ |
| Water Solubility | Insoluble |
| Solubility in Organic Solvents | Soluble in alcohol, ether, N,N-Dimethylformamide, and methanol. Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform (B151607). |
Sources: guidechem.comchemicalbook.comechemi.comchemeo.comsigmaaldrich.comvwr.com
Historical Trajectory of Academic Inquiry on this compound
The study of N-alkylated aromatic amines, including this compound, has a history that parallels the development of synthetic organic chemistry. Early investigations into the alkylation of aromatic amines were driven by the burgeoning dye industry in the late 19th and early 20th centuries. dss.go.th Methods for the synthesis of N-ethylated toluidines, such as the reaction of toluidine with ethyl alcohol at high temperatures over a catalyst or the use of ethylating agents like ethyl p-toluenesulfonate, were explored during this period. orgsyn.org These foundational studies established the groundwork for the more refined synthetic methodologies and broader applications seen today.
Contemporary Research Significance and Emerging Areas
In recent years, this compound has garnered significant attention as a versatile chemical intermediate. The global market for this compound was valued at USD 1.59 billion in 2023 and is projected to grow, indicating its increasing importance in various industrial sectors. countryroofing.net This growth is largely driven by its application in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes and pigments. countryroofing.netwiseguyreports.commarketreportanalytics.comindustrytoday.co.uk
Emerging research trends point towards the development of more sustainable and efficient "green" synthesis technologies for this compound and its derivatives to minimize environmental impact. countryroofing.net Furthermore, advancements in materials science and biotechnology are opening up new avenues for its use in high-performance materials and as a key building block in the synthesis of novel bioactive molecules. countryroofing.netwiseguyreports.com Research is also being conducted on its application in the production of specialty polymers and in the electronics industry for manufacturing printed circuit boards. countryroofing.net The continuous exploration of its chemical properties and reactivity ensures its continued relevance in both academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASABFUMCBTXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Record name | N-ETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID7060754 | |
| Record name | Benzenamine, N-ethyl-4-methyl- | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion. | |
| Record name | N-ETHYL-P-TOLUIDINE | |
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CAS No. |
622-57-1, 73268-91-4 | |
| Record name | N-ETHYL-P-TOLUIDINE | |
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| Record name | N-Ethyl-4-methylaniline | |
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| Record name | N-Ethyl-p-toluidine | |
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| Record name | N-Ethyl-p-toluidine | |
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| Record name | Benzenamine, N-ethyl-4-methyl- | |
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| Record name | N-ethyl-p-toluidine | |
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| Record name | N-ETHYL-P-TOLUIDINE | |
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Advanced Synthetic Methodologies for N Ethyl P Toluidine and Its Derivatives
Catalytic Approaches in N-Ethyl-p-toluidine Synthesis
Catalysis is central to the modern synthesis of N-alkylated amines, offering pathways that are more direct, atom-economical, and selective. acs.org The N-alkylation of p-toluidine (B81030) to form this compound is typically achieved by reacting p-toluidine with an ethylating agent, such as ethanol (B145695) or ethyl bromide, in the presence of a catalyst. The nature of the catalyst—whether homogeneous, heterogeneous, or metal-free—defines the reaction mechanism and conditions.
Homogeneous Catalysis for N-Alkylation Pathways
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a prominent method for the N-alkylation of amines. A widely adopted strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgmdpi.com This process involves the temporary transfer of hydrogen from an alcohol to the catalyst, which oxidizes the alcohol to an intermediate aldehyde or ketone. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen-loaded catalyst to yield the N-alkylated amine, with water as the only byproduct. rsc.orgrsc.org
Various transition metal complexes have proven effective for this transformation.
Manganese-based Catalysts : Earth-abundant and less toxic metals like manganese are gaining traction. Manganese(I) and Manganese(II) complexes, such as Mn(CO)₅Br and MnCl₂, have been used for the N-alkylation of anilines with alcohols. beilstein-journals.orgacs.org For instance, a phosphine-free manganese catalyst generated in situ has been successfully used for the N-alkylation of toluidine isomers with alcohols, achieving moderate to good yields. beilstein-journals.orgresearchgate.net
Ruthenium and Iridium-based Catalysts : Noble metals like ruthenium and iridium form highly active pincer and N-Heterocyclic Carbene (NHC) complexes for N-alkylation. acs.orgsci-hub.se These catalysts can operate under milder conditions and show high selectivity for mono-alkylation. acs.orgresearchgate.net For example, iridium complexes with NHC ligands have been used for N-alkylation in protic solvents like 2,2,2-trifluoroethanol (B45653) at temperatures as low as 40–60 °C. researchgate.net
Palladium-based Catalysts : Palladium(II) complexes have also been developed for the N-alkylation of a broad range of aromatic amines with alcohols, operating with low catalyst loading (0.1 mol%) via a metal-ligand cooperative hydrogen auto-transfer strategy. rsc.org
Table 1: Selected Homogeneous Catalysts for N-Alkylation of Toluidine and Related Amines
| Catalyst System | Amine | Alkylating Agent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Mn(CO)₅Br / Ligand | m-toluidine (B57737) | Benzyl alcohol | t-BuOK, Toluene (B28343), 140 °C | Good to 95% | beilstein-journals.org |
| Ir-NHC Complex | p-toluidine | Benzyl alcohol | Protic solvent, 40-60 °C | High | researchgate.net |
| [Pd(L)Cl] | Aromatic amines | Benzyl alcohol | 0.1 mol% catalyst, 120 °C | High | rsc.org |
| RuCl₃·xH₂O | p-toluidine | Methanol | N/A | High | sci-hub.se |
This table is interactive. Click on the headers to sort the data.
Heterogeneous Catalysis for Amine Functionalization
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification, aligning with sustainable manufacturing goals. whiterose.ac.uk These solid-phase catalysts are typically composed of a metal active site dispersed on a high-surface-area support.
Supported Palladium Catalysts : Palladium supported on various materials like alumina (B75360) (Al₂O₃), titania (TiO₂), and zeolites is widely studied for N-alkylation reactions. cardiff.ac.ukrsc.org For the N-alkylation of p-toluidine with phenol, palladium hydride (PdHₓ) catalysts supported on Al₂O₃ have shown high activity under mild conditions. rsc.org Bimetallic catalysts, such as Fe-Pd supported on nitrogen-doped carbon (Fe₁₀Pd₁/NC500), have demonstrated excellent yields for the reaction of toluidine isomers with alcohols at 120 °C. rsc.org
Zeolites : Acidic crystalline molecular sieves, such as H-Y zeolites, can catalyze the alkylation of aromatic amines. google.com Their defined pore structure and acidity can influence the selectivity of the reaction, although they often require higher temperatures. google.com
Titanium Hydroxide (B78521) : In-situ rehydrated titanium hydroxide has been reported as a highly efficient and selective non-noble metal heterogeneous catalyst for the N-alkylation of amines with various alcohols. acs.org
Table 2: Selected Heterogeneous Catalysts for N-Alkylation Reactions
| Catalyst | Support Material | Reactants | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|
| Pd-Au | Al₂O₃ | Phenol, p-toluidine | 120 °C, with/without H₂ | Effective for N-alkylation | cardiff.ac.ukcardiff.ac.uk |
| PdHₓ | Al₂O₃ | Phenol, p-toluidine | Mild conditions | Stable and reusable catalyst | rsc.org |
| Fe₁₀Pd₁ | Nitrogen-doped Carbon | Toluidine, Alcohols | 120 °C, N₂ atmosphere | Excellent yields | rsc.org |
| H-Y Zeolite | N/A | Toluenediamine, Alkanol | High Temperature | Effective for ring and N-alkylation | google.com |
This table is interactive. Click on the headers to sort the data.
Metal-Free Catalysis in this compound Derivatization
The development of metal-free catalytic systems is a significant area of research, driven by the desire to avoid the cost, toxicity, and potential product contamination associated with metal catalysts. chemrxiv.orgrsc.org Organocatalysis for N-alkylation often utilizes the "borrowing hydrogen" principle, similar to transition metal catalysis. rsc.orgresearchgate.net
N-Heterocyclic Carbenes (NHCs) : NHCs have been shown to act as organocatalysts for the N-alkylation of amines with alcohols. rsc.org They can facilitate the hydrogen transfer process without a metal center, offering a sustainable alternative for synthesizing N-alkylated amines with high functional group tolerance under mild, metal-free conditions. rsc.org
Phosphonium-based Ionic Liquids (PILs) : Certain PILs, particularly tetraalkylphosphonium halides, have been found to be effective organocatalysts for the N-alkylation of primary aromatic amines with ethylene (B1197577) or propylene (B89431) carbonates. nih.gov These reactions can proceed under solventless conditions, with bromide-based PILs showing the highest efficiency. A proposed mechanism involves the Lewis acidity of the phosphonium (B103445) cation and the nucleophilicity of the halide anion. nih.gov
Amine-functionalized Materials : Materials like amine-functionalized graphitic carbon nitride (NH₂-GCN) and dendritic fibrous nanosilica (DFNS@NH₂) have been developed as metal-free heterogeneous base catalysts for various organic transformations, including condensation reactions that are steps in certain derivatization pathways. chemrxiv.orgrsc.orgrsc.orgacs.org
Composite Aminolysis Initiators in Derivative Synthesis
For the synthesis of specific derivatives, such as N,N-dihydroxyethyl-p-toluidine, specialized initiator systems have been developed. A patented method describes the use of a "composite aminolysis initiator" for the reaction between p-methylaniline and chloroethanol. google.com This composite initiator consists of a specific mixture of potassium iodide, lithium iodide, and zinc iodide. google.com The addition of this initiator is reported to significantly shorten the aminolysis reaction time from hours to 2-5 hours, thereby enhancing production efficiency. The process involves heating p-methylaniline, sodium hydroxide, and methanol, followed by the addition of the initiator and chloroethanol to yield the desired dihydroxyethyl derivative. google.com
Green Chemistry Principles in this compound Synthesis
The chemical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. countryroofing.netqyresearch.com For this compound synthesis, this involves a focus on safer solvents, reduced energy consumption, and waste minimization. wiseguyreports.com
Solvent Selection and Reaction Media Optimization for Sustainable Production
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are being replaced with greener alternatives.
Water : Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Microwave-assisted N-alkylation of p-toluidine has been successfully carried out in water without any catalyst, demonstrating a significant step towards a fully green synthesis. researchgate.net
Green Ether Solvents : Solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and Cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ethers like THF or dioxane. sigmaaldrich.com They offer benefits such as higher reaction selectivity, better stability, and resistance to peroxide formation. sigmaaldrich.com
Deep Eutectic Solvents (DESs) : DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A mixture of choline (B1196258) chloride and lactic acid has been used as a green, metal-free medium for the alkylation of anilines with allylic alcohols at room temperature, representing a significant improvement over methods requiring high temperatures or metal catalysts. csic.es
Solventless Conditions : Conducting reactions without a solvent, where possible, is an optimal green approach. The reaction of anilines with ethylene carbonate, catalyzed by phosphonium ionic liquids, can be performed under solventless conditions at 140 °C. nih.gov
Atom Economy and Reaction Efficiency Enhancements
One approach involves the direct synthesis of N-ethyl-N-hydroxyethyl aniline (B41778) using N-ethyl aniline and ethylene oxide under solvent-free conditions. This method, catalyzed by taurine (B1682933), boasts excellent atom economy as it is an addition reaction with no by-products. google.com The absence of a solvent increases the reaction efficiency and the utilization rate of the reaction vessel. google.com
Catalytic hydrogenation is another key area for enhancing efficiency. jocpr.com For instance, the synthesis of p-toluidine, a precursor, from p-nitrotoluene can be achieved with high conversion rates using a Pd/C catalyst. Studies have shown that factors like higher catalyst concentration and nitrogen purging significantly increase the conversion rate in a continuous flow reactor. The reaction kinetics have been determined to be first order for both p-nitrotoluene and the hydrogen donor, ammonium (B1175870) formate.
Microwave-assisted organic synthesis has also emerged as a powerful tool for improving reaction efficiency. In the synthesis of 2-Chloro-N-p-tolylacetamide, a derivative of p-toluidine, microwave irradiation drastically reduced the reaction time from 5-6 hours to 5-10 minutes, with yields ranging from 50-80%. researchgate.net This technique offers a simpler, faster, and more energy-efficient alternative to conventional heating methods. researchgate.net
The following table summarizes different approaches aimed at enhancing atom economy and reaction efficiency:
| Method | Reactants/Catalyst | Key Efficiency Enhancement | Reference |
| Solvent-free synthesis | N-ethyl aniline, ethylene oxide, taurine catalyst | 100% atom economy, no solvent needed, high reactor utilization. | google.com |
| Catalytic Hydrogenation | p-nitrotoluene, ammonium formate, Pd/C catalyst | High conversion rates, optimized by catalyst concentration and nitrogen purging. | |
| Microwave-Assisted Synthesis | p-toluidine, chloroacetyl chloride | Drastic reduction in reaction time (hours to minutes) with good yields. | researchgate.net |
Waste Minimization Strategies in Synthetic Protocols
Minimizing waste is a critical aspect of sustainable chemical manufacturing. marketresearchintellect.comatamanchemicals.com In the synthesis of this compound and related compounds, several strategies are employed to reduce the generation of harmful by-products and waste streams.
A prime example is in the preparation of dehydrothio-p-toluidine, a derivative of p-toluidine. By controlling the mass ratio of p-toluidine to sulfur, the process ensures the full utilization of p-toluidine and reduces sulfur waste. google.com Furthermore, the by-product hydrogen sulfide (B99878) gas is treated through alkali absorption, and the filtrate containing unreacted materials is reintroduced into the reaction system, further increasing the yield and minimizing waste. google.com This method also prevents the formation of viscous polymer waste. google.com
In the synthesis of N-(p-tolyl)acetamide, an environmentally friendly N-acylation reaction has been developed using benzophenone (B1666685) as a metal-free catalyst, with acetic acid serving as both a reactant and a solvent. ijsrst.com This approach avoids the use of hazardous acylating agents like acyl halides or anhydrides. ijsrst.com Similarly, green synthesis methods for acetanilide (B955) derivatives have been developed that avoid the hazardous acetic anhydride, thereby preventing the formation of by-products. researchgate.net
The use of reusable catalysts is another effective waste minimization strategy. For example, a heterogeneous magnetite nanoparticle-supported zeolite catalyst (M/NTS) has been used for the oxidation of p-toluidine. mdpi.com This catalyst is not only efficient but can also be recovered and reused, reducing waste. mdpi.com In a different approach, the synthesis of α-aminophosphonates has been achieved using a reusable PEG-SO3H catalyst, which offers mild reaction conditions and easy workup.
The table below outlines various strategies for waste minimization:
| Strategy | Synthetic Context | Method of Waste Reduction | Reference |
| By-product treatment and recycling | Synthesis of dehydrothio-p-toluidine | Alkali absorption of H₂S gas and recycling of filtrate. | google.com |
| Use of benign reagents | Synthesis of N-(p-tolyl)acetamide | Using acetic acid instead of hazardous acyl halides or anhydrides. | ijsrst.com |
| Reusable catalysts | Oxidation of p-toluidine | Employing a recoverable and reusable magnetite-supported zeolite catalyst. | mdpi.com |
| Green catalyst | Synthesis of α-aminophosphonates | Utilizing a reusable and eco-friendly PEG-SO3H catalyst. |
Novel Synthetic Routes for this compound Derivatives
The development of novel synthetic routes allows for the creation of a diverse range of this compound derivatives with unique properties and potential applications. These routes often employ innovative chemical transformations to build complex molecular architectures.
N-Hydroxyacetylation Reactions for Amide Formation
N-hydroxyacetylation represents a valuable method for the synthesis of amide derivatives from amines like p-toluidine. Research has demonstrated the synthesis of new amides, such as p-toluidiniumglycolate and 2-hydroxy-N-(4-methyl)phenylacetamide, through the N-hydroxyacetylation of p-toluidine. researchbib.comresearchgate.net Interestingly, p-toluidiniumglycolate can be formed without a catalyst, achieving an 85% yield, while the synthesis of 2-hydroxy-N-(4-methyl)phenylacetamide is catalyzed by acetic acid, resulting in a 94% yield. researchbib.comresearchgate.netresearchgate.net The mechanism likely involves the neutralization of intermediate ions by the acetic acid catalyst. researchgate.net
Synthesis of Furan-derived Aminophosphonate Analogues
Aminophosphonates are an important class of compounds with various biological activities. nih.gov Novel furan-derived aminophosphonate analogues have been synthesized using p-toluidine as a key starting material. One method involves the reaction of 9-anthracenecarboxaldehyde and p-toluidine to form an imine, which is then treated with a phosphite (B83602) to yield the α-aminophosphonate. Another approach describes the synthesis of poly(oxyethylene)aminophosphonates through the addition of poly(oxyethylene H-phosphonates) to N-furfurylidene toluidine. arkat-usa.org
Formation of Highly Functionalized γ-Lactam Structures Utilizing this compound as Substrate
Multicomponent reactions (MCRs) have proven to be a powerful tool for the synthesis of complex molecules like γ-lactams in a single step, offering high atom and step economy. researchgate.net this compound and its parent amine, p-toluidine, have been successfully employed as substrates in these reactions.
One such protocol involves the reaction of an aromatic amine (like p-toluidine), an aldehyde, and a pyruvate (B1213749) derivative in the presence of a Brønsted acid catalyst. nih.govacs.org This reaction proceeds through the formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization to yield the highly functionalized γ-lactam. nih.gov A variety of aldehydes, including formaldehyde, benzaldehyde, and heteroaryl carboxaldehydes, can be used, demonstrating the versatility of this method. nih.gov
The reactivity of these γ-lactam derivatives can be further exploited. For instance, functionalization at the C-4 position can be achieved under thermodynamic conditions, while functionalization at the C-5 position occurs under kinetic control. mdpi.com These γ-lactam structures have shown potential as antiproliferative agents. nih.govmdpi.com
Optimization of Purification and Isolation Techniques for this compound
The purification and isolation of this compound and its precursors are crucial for obtaining high-purity products suitable for industrial and research purposes. google.comlookchem.com
For N,N-dihydroxy ethyl para-toluidine, a refining method involving filtration and distillation after the aminolysis reaction has been developed to increase the purity of the product. google.com The distillation is carried out at a temperature of 170-185 °C and a pressure of 10 ± 2 mmHg, yielding a product with a content of 99.0-99.5%. google.com
Purification of p-toluidine, a key starting material, can be achieved through several methods similar to those used for aniline. lookchem.comsciencemadness.org These include:
Fractional crystallization: This method separates p-toluidine from its o- and m-isomers by crystallizing it from its melt. lookchem.comsciencemadness.org
Recrystallization: p-Toluidine can be recrystallized from various solvents such as hot water (with charcoal), ethanol, benzene (B151609), petroleum ether, or an ethanol/water mixture. lookchem.com
Sublimation: Vacuum sublimation at 30°C is another effective purification technique. lookchem.com
Derivative formation: Purification can also be achieved by forming a derivative, such as the oxalate (B1200264) or acetyl derivative, which is then purified by recrystallization and hydrolyzed back to the free amine. lookchem.com
For N-Ethyl-m-toluidine, a purification procedure involves steam distillation of the crude product, followed by extraction with benzene, drying with potassium hydroxide, and finally, distillation under reduced pressure. orgsyn.org A similar process of extraction, washing, drying, and vacuum distillation is used for N-Ethyl-p-chloroaniline. orgsyn.org
The following table details various purification techniques:
| Compound | Purification Method | Key Parameters/Reagents | Resulting Purity | Reference |
| N,N-dihydroxy ethyl para-toluidine | Filtration and Distillation | 170-185 °C, 10 ± 2 mmHg | 99.0-99.5% | google.com |
| p-Toluidine | Fractional Crystallization | From melt | Separation from isomers | lookchem.comsciencemadness.org |
| p-Toluidine | Recrystallization | Hot water, ethanol, benzene, etc. | High purity | lookchem.com |
| p-Toluidine | Acetyl Derivative Formation | Recrystallization of acetyl derivative followed by hydrolysis | High purity | lookchem.com |
| N-Ethyl-m-toluidine | Steam Distillation and Vacuum Distillation | Benzene extraction, KOH drying, reduced pressure distillation | Pure, colorless liquid | orgsyn.org |
Elucidation of Chemical Reactivity and Reaction Mechanisms of N Ethyl P Toluidine
Mechanistic Investigations of N-Ethyl-p-toluidine as a Reagent in Organic Transformations
This compound, a secondary aromatic amine, serves as a valuable precursor and reactant in the synthesis of a diverse range of organic molecules. Its reactivity is centered around the nucleophilic character of the nitrogen atom and the potential for electrophilic substitution on the aromatic ring.
Role as a Building Block and Reactant in Compound Preparation
This compound and its parent compound, p-toluidine (B81030), are fundamental building blocks for synthesizing more complex molecules, particularly heterocyclic compounds and dyes. acs.orgcas.cnrsc.org The nitrogen atom's nucleophilicity allows it to react with various electrophiles, initiating cascades that lead to the formation of cyclic structures.
One significant application is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. rsc.org For instance, p-toluidine is used in the Povarov reaction, a powerful method for constructing tetrahydroquinoline skeletons. acs.orggovinfo.govresearchgate.net This reaction typically involves an aniline (B41778) (like p-toluidine), an aldehyde, and an electron-rich alkene. govinfo.gov The process is initiated by the formation of an imine from the amine and aldehyde, which then undergoes a Lewis or Brønsted acid-catalyzed [4+2] cycloaddition with the alkene. govinfo.gov this compound can similarly serve as the amine component in such reactions.
Furthermore, these amines are crucial in the synthesis of γ-lactam derivatives through multicomponent protocols. In one such protocol, p-toluidine reacts with an aldehyde and ethyl pyruvate (B1213749), promoted by sulfuric acid, to yield highly functionalized 1,5-dihydro-2H-pyrrol-2-ones. aidic.itgoogle.com The reaction proceeds via the formation of enamine and aldimine intermediates, followed by a Mannich reaction and subsequent cyclization. google.com
The synthesis of azo dyes also utilizes toluidine derivatives as key intermediates. atamankimya.com Although specific examples detailing this compound are less common in readily available literature, its structural similarity to other toluidines used in dye synthesis suggests its utility in this area as a coupling component.
Table 1: Examples of Compounds Synthesized Using Toluidine Derivatives as Building Blocks This table is interactive. Click on the headers to sort.
| Product Class | Specific Reaction | Reactants (Amine Component) | Key Features |
|---|---|---|---|
| Tetrahydroquinolines | Povarov Reaction | p-Toluidine, Benzaldehyde, Alkene | Forms complex heterocyclic scaffolds via [4+2] cycloaddition. acs.orgresearchgate.net |
| γ-Lactams | Multicomponent Reaction | p-Toluidine, Aldehyde, Ethyl Pyruvate | Acid-promoted synthesis of 1,5-dihydro-2H-pyrrol-2-ones. aidic.itgoogle.com |
| Azo Dyes | Diazotization/Coupling | Aromatic Amines (e.g., Toluidines) | Amine acts as a coupling component to form the -N=N- chromophore. atamankimya.com |
Participation in Specific Reactions (e.g., with Vinyl Ether)
The reactivity of this compound extends to specific organic transformations. While direct studies on this compound's reaction with vinyl ether are not extensively documented, the behavior of the closely related tertiary amine, N,N-Dimethyl-p-toluidine (DMPT), provides a strong mechanistic precedent. DMPT reacts with vinyl ether in the presence of copper(II) chloride to produce tetrahydroquinolines. atamankimya.comatamanchemicals.com This reaction likely proceeds through a pathway where the amine and vinyl ether coordinate to the metal center, facilitating a cyclization process. Given its similar electronic and steric properties, this compound is expected to undergo analogous reactions.
The general reactivity profile of aromatic amines like this compound shows they are incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides, with which they can react exothermically. kpi.ua
Catalytic Action and Kinetic Studies of this compound and Related Amines
Tertiary aromatic amines, including N-alkylated p-toluidines, are widely employed as accelerators in free-radical polymerization. They are a critical component of redox initiator systems, particularly for curing acrylic resins and unsaturated polyesters at ambient temperatures. google.comatamankimya.comresearchgate.net
Kinetics of Polymerization Initiation Reactions (e.g., Methyl Methacrylate)
The polymerization of monomers like methyl methacrylate (B99206) (MMA) at room temperature is often initiated by a redox system composed of a peroxide, typically benzoyl peroxide (BPO), and a tertiary aromatic amine accelerator, such as N,N-Dimethyl-p-toluidine (DMPT). researchgate.netosti.govresearchgate.net this compound and other tertiary aromatic amines function through the same fundamental mechanism. google.com
The initiation mechanism involves a nucleophilic attack by the nitrogen atom of the amine on the peroxide bond of the BPO molecule. This interaction leads to a redox reaction that cleaves the O-O bond, generating a benzoyloxy radical and a cation-radical of the amine. rsc.orgresearchgate.net The cation-radical can then fragment, typically through the loss of a proton from an adjacent carbon, to form a carbon-centered anilinomethyl radical. rsc.org Both the benzoyloxy and the carbon-centered radicals are capable of initiating the polymerization of the MMA monomer. rsc.orgresearchgate.net
The rate of polymerization is highly dependent on the concentrations of both the initiator (BPO) and the accelerator (amine). nih.gov Studies on DMPT have shown that increasing the concentration of either component shortens the setting time of the polymer. nih.gov For example, increasing BPO from 0.5 wt.% to 2.75 wt.% (at constant 0.2 wt.% DMPT) reduced the setting time from over 28 minutes to just over 9 minutes. nih.gov The kinetics are complex, as high concentrations of the amine can lead to a rapid, inefficient decomposition of the peroxide, a phenomenon known as "dead-end polymerization". researchgate.net
Table 2: Kinetic Parameters for Amine-Accelerated MMA Polymerization This table is interactive. Click on the headers to sort.
| System | Parameter | Value | Conditions | Source |
|---|---|---|---|---|
| BPO/DMPT | Activation Energy (Setting) | 68 kJ/mol | Acrylic Bone Cement | nih.gov |
| BPO/DMPT | Activation Energy (Doughing) | 64 kJ/mol | Acrylic Bone Cement | nih.gov |
| BPO/DMA | Max. Polymerization Rate (Rpmax) | 0.00198 s-1 | 0.5 wt.% DMA, 0.3 wt.% BPO | nih.gov |
| BPO/DMA | Time to Rpmax (tRm) | 580 s | 0.5 wt.% DMA, 0.3 wt.% BPO | nih.gov |
Mechanistic Aspects of Curing Resin Systems
In the curing of resin systems, such as unsaturated polyesters or epoxy resins, this compound and its analogs act as accelerators or promoters. atamankimya.comgoogle.com For unsaturated polyester (B1180765) resins dissolved in a monomer like styrene, the curing process involves the copolymerization of the polyester chains with the monomer, initiated by radicals. researchgate.net At ambient temperatures, the decomposition of the peroxide initiator (e.g., methyl ethyl ketone peroxide or BPO) is too slow for practical curing times. atamankimya.com
The addition of an amine accelerator drastically increases the rate of radical formation. atamankimya.com The mechanism is the same redox reaction described for MMA polymerization. The amine reduces the peroxide, generating free radicals that initiate the cross-linking polymerization process, transforming the liquid resin into a solid, cured thermoset. atamankimya.com The efficiency of different amines as promoters varies, with studies on unsaturated polyester/styrene systems showing the order of decreased gel and cure times as: N,N-Dimethylaniline (DMA) > DMPT. researchgate.net N-ethyl-N-(2-hydroxyethyl)-p-toluidine has also been specifically developed as a fast-acting cure promoter for these systems. google.com
Acceleration Mechanisms in Polymerization Processes
The acceleration mechanism of this compound and related tertiary aromatic amines in peroxide-initiated polymerization is fundamentally a process of lowering the activation energy for radical generation. The direct thermal decomposition of benzoyl peroxide requires significant thermal energy to break the peroxide bond homolytically.
The reactivity of this compound is governed by the interplay of electronic and steric factors originating from its constituent groups: the ethyl group on the nitrogen atom, the methyl group on the benzene (B151609) ring, and the amino group itself. These factors dictate the molecule's behavior in various chemical transformations.
Influence of Electronic and Steric Effects on Reaction Pathways
The chemical behavior of this compound is significantly influenced by the electronic properties of its substituents. The ethyl group (-C₂H₅) and the methyl group (-CH₃) are both electron-donating groups. The methyl group at the para position increases the electron density of the aromatic ring through an inductive effect (+I) and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. libretexts.orgulisboa.pt Similarly, the ethyl group attached to the nitrogen atom also contributes to the electron density on the nitrogen and, by extension, the aromatic ring through its inductive effect.
Activating groups like the alkyl substituents in this compound not only enhance the rate of reaction compared to unsubstituted benzene but also direct incoming electrophiles to specific positions on the ring. libretexts.org These groups are known as ortho, para-directors because they stabilize the intermediate carbocation (arenium ion) formed during electrophilic attack at these positions through resonance. libretexts.orgulisboa.pt In the case of this compound, the para position is already occupied by the methyl group, meaning electrophilic substitution is primarily directed to the ortho position relative to the amino group.
Kinetic studies on the halogenation of toluidine isomers have demonstrated this enhanced reactivity. The observed order of reactivity is p-toluidine > o-toluidine (B26562) > aniline, highlighting the activating effect of the methyl group. iosrjournals.orgresearchgate.net
Steric effects also play a crucial role in the reaction pathways of this compound. While the ethyl group is electronically activating, its size can present steric hindrance to approaching reagents, potentially influencing the regioselectivity of reactions. For electrophilic aromatic substitution, attack at the ortho position might be slightly impeded by the N-ethyl group, although this effect is generally less significant than the directing influence of the activating groups. In reactions involving the nitrogen atom itself, the steric bulk of the ethyl group can affect the accessibility of the nitrogen's lone pair of electrons. For instance, while the para product is generally preferred in reactions with ortho, para-directing groups, this preference is partly attributed to reduced steric hindrance compared to the ortho position. libretexts.org
Table 1: Influence of Substituents on the Reactivity of Aromatic Amines
| Compound | Substituents | Electronic Effect of Substituents | Influence on Reactivity |
| Aniline | -NH₂ | +R (Resonance), -I (Inductive) | Activation of the aromatic ring |
| p-Toluidine | -NH₂, -CH₃ (para) | +R, +I (from -NH₂ and -CH₃) | Increased reactivity compared to aniline iosrjournals.orgresearchgate.net |
| This compound | -NH(C₂H₅), -CH₃ (para) | +R, +I (from -NH(C₂H₅) and -CH₃) | Further activation of the aromatic ring |
Nitrosation Susceptibility and Derivative Formation
This compound, as a secondary aromatic amine, is susceptible to nitrosation, a reaction that involves the introduction of a nitroso group (-N=O). This reaction typically occurs upon treatment with a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from a nitrite (B80452) salt (e.g., sodium nitrite) and a strong acid. orgsyn.org
The mechanism of nitrosation for secondary amines involves the electrophilic attack of the nitrosonium ion (NO⁺) on the lone pair of electrons of the nitrogen atom. This leads to the formation of an N-nitrosamine derivative. The general reaction is as follows:
R₂NH + HNO₂ → R₂N-N=O + H₂O
For this compound, the product of this reaction would be N-nitroso-N-ethyl-p-toluidine. The formation of such nitroso compounds is a characteristic reaction of secondary amines and has been utilized in synthetic procedures, for instance, in the purification of secondary amines where the nitroso derivative is formed, isolated, and then reduced back to the amine. orgsyn.org
The susceptibility of related compounds, such as N,N-dialkyl aromatic amines, to nitrosative N-dealkylation further underscores the reactivity of the N-alkyl groups under nitrosating conditions. researchgate.net The regioselectivity of this dealkylation process can be dependent on the acidity of the reaction medium. researchgate.net For this compound, this suggests that under certain conditions, nitrosation could potentially lead to cleavage of the ethyl group.
Furthermore, this compound can be used as a precursor for the synthesis of various derivatives. For example, it can undergo reactions to form more complex molecules. One such application is in multicomponent reactions to synthesize highly functionalized γ-lactam derivatives. nih.gov
Table 2: Products of Reactions involving this compound and Related Compounds
| Reactant(s) | Reagent(s) | Reaction Type | Product(s) |
| N-Ethyl-m-toluidine | Sodium nitrite, Hydrochloric acid | Nitrosation | N-Nitroso-N-ethyl-m-toluidine orgsyn.org |
| N,N-dialkyl aromatic amines | Nitrous acid | Nitrosative N-dealkylation | Dealkylated amine, Aldehyde, Nitrosamine researchgate.net |
| p-Toluidine, Formaldehyde, Ethyl pyruvate | Brønsted acid catalyst | Multicomponent reaction | γ-Lactam derivatives nih.gov |
Advanced Analytical and Spectroscopic Characterization of N Ethyl P Toluidine
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of N-Ethyl-p-toluidine.
FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific functional groups. The infrared spectrum provides conformational information and is a standard for quality control. vwr.com Key vibrational modes include the N-H stretch, C-N stretch, and various aromatic C-H and C=C vibrations. A notable feature in the gas-phase IR spectrum is the absence of concentration information, which means molar absorptivity values cannot be derived directly. nist.gov
The analysis of the FTIR spectrum allows for the identification of the following key vibrational frequencies:
| Vibrational Mode | Frequency (cm⁻¹) (KBr Pellet) | Reference |
| N-H Stretch | ~3300 | vulcanchem.com |
| C-N Stretch | ~1250 | vulcanchem.com |
| Out-of-plane C-H Bending | 811/813 | researchgate.net |
This table is based on generalized data for similar compounds and specific data points for this compound where available.
Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides a unique molecular fingerprint, useful for identification and structural analysis. researchgate.net Studies on related compounds like p-toluidine (B81030) show that the 45 fundamental modes of vibration are distributed into 31 in-plane (A') and 14 out-of-plane (A'') species, which can be correlated to the spectrum of its N-ethyl derivative. ijseas.com
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to characterize this compound.
Proton NMR spectroscopy provides detailed information about the number, environment, and coupling of protons in the this compound molecule. The spectrum typically shows distinct signals for the aromatic protons, the ethyl group protons (both the methylene (B1212753) and methyl parts), and the methyl group on the toluene (B28343) ring. vulcanchem.comchemicalbook.com
The following table summarizes the expected chemical shifts (δ) for the different proton environments in this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic Protons | 6.8–7.2 | Multiplet | vulcanchem.com |
| N-Ethyl (CH₂) | 3.3–3.5 | Quartet | vulcanchem.com |
| N-Ethyl (CH₃) | 1.2–1.4 | Triplet | vulcanchem.com |
| p-Methyl (CH₃) | 2.19 (for p-toluidine) | Singlet | rsc.org |
Note: The p-Methyl proton shift is based on data for p-toluidine and may vary slightly for this compound.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete structural assignment. chemicalbook.com
The ¹³C NMR spectral data for this compound is presented below:
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
| Aromatic C-N | 144.8 | rsc.org |
| Aromatic C-CH₃ | 127.7 | rsc.org |
| Aromatic CH | 129.9, 115.4 | rsc.org |
| N-Ethyl (CH₂) | Data not explicitly found | |
| N-Ethyl (CH₃) | Data not explicitly found | |
| p-Methyl (CH₃) | 20.6 | rsc.org |
Note: The aromatic carbon shifts are based on data for p-toluidine and are expected to be similar for this compound.
Proton (¹H) NMR Spectroscopic Applications
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern under electron ionization (EI). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, which is 135.21 g/mol . vulcanchem.comnist.gov The fragmentation pattern provides valuable information about the stability of different parts of the molecule.
Common fragmentation pathways for aromatic amines involve cleavage of the alkyl groups attached to the nitrogen and fragmentation of the aromatic ring. For this compound, the major fragments observed in the mass spectrum are:
| m/z (mass-to-charge ratio) | Fragment Ion | Loss | Reference |
| 135 | [C₉H₁₃N]⁺ (Molecular Ion) | - | vulcanchem.com |
| 120 | [M - CH₃]⁺ | Loss of a methyl radical | nih.gov |
| 106 | [M - C₂H₅]⁺ | Loss of an ethyl radical | vulcanchem.com |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Loss of C₂H₅ and HCN | vulcanchem.com |
Note: Some fragment data is inferred from related compounds like N,N-diethyl-p-toluidine. The loss of an ethyl group leading to a fragment at m/z 106 is a characteristic fragmentation. vulcanchem.com The tropylium (B1234903) ion at m/z 91 is a common feature in the mass spectra of alkylbenzenes. vulcanchem.com
Chromatographic Separation and Detection Methods
Chromatography is a cornerstone for the analysis of this compound, enabling its separation from impurities and its quantification in various matrices. Both gas and liquid chromatography offer distinct advantages depending on the analytical goal.
Gas chromatography is a robust and widely utilized method for assessing the purity of this compound and analyzing its presence in mixtures. Commercial specifications for this compound frequently cite GC as the method for purity verification, with typical purities stated as ≥98.0%. vwr.comvwr.com The technique's high resolution allows for the effective separation of the main component from volatile impurities, such as starting materials (p-toluidine) or by-products from the ethylation reaction.
In practice, a dilute solution of the this compound sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. The NIST Chemistry WebBook provides reference data for the gas chromatographic analysis of this compound using packed columns with different stationary phases. nist.gov
For the analysis of complex mixtures, such as environmental samples or industrial process streams, capillary columns (e.g., Rtx-5, a 5% diphenyl/95% dimethyl polysiloxane phase) are often preferred for their superior separation efficiency. researchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a mass spectrometer (MS) for definitive identification of components based on their mass spectra. researchgate.net
Table 1: GC Parameters for this compound and Related Toluidine Analysis
| Parameter | This compound Analysis nist.gov | Toluidine Mixture Analysis researchgate.neteurasianjournals.com |
|---|---|---|
| Column Type | Packed | Fused Silica Capillary |
| Stationary Phase | Apiezon N or Carbowax 20M | Rtx-5 (5% Diphenyl / 95% Dimethyl polysiloxane) |
| Temperature | Isothermal: 190 °C (Apiezon N), 165 °C (Carbowax 20M) | Temperature Program: e.g., 60°C initial, ramped to 200-300°C |
| Detector | Not specified (typically FID or TCD) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Carrier Gas | Not specified (typically He, H₂, or N₂) | Helium |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, particularly for non-volatile mixtures or when derivatization is employed to enhance detection. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.
One specific method for the analysis of aromatic amines, including this compound, involves pre-column derivatization. researchgate.net In this approach, the amine is reacted with a fluorescent tagging reagent, such as 2-(9-carbazole)-ethyl-chloroformate (CEOC), to form a stable, highly fluorescent derivative. This one-step reaction can be completed at room temperature. The resulting derivatives are then separated on a reversed-phase column and detected with high sensitivity and selectivity using a fluorescence detector, with typical excitation and emission wavelengths at 293 nm and 360 nm, respectively. researchgate.net This method offers excellent quantitative precision and can be applied to complex matrices. researchgate.net
For general quantitative analysis, HPLC methods often utilize C8 or C18 columns with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comoatext.com UV detection is also commonly employed, with the detection wavelength set to an absorption maximum of the analyte, often around 225 nm or 254 nm. researchgate.net
Table 2: HPLC Parameters for Quantitative Analysis of this compound and Related Compounds
| Parameter | This compound (Derivatized) researchgate.net | Related Aromatic Amines/Sulfonates sielc.comoatext.comresearchgate.net |
|---|---|---|
| Mode | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Column | Not specified | C8 or C18 (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile/Water/Buffer | Acetonitrile/Water, sometimes with acid (e.g., phosphoric acid) |
| Detection | Fluorescence (Ex: 293 nm, Em: 360 nm) | UV-Vis / Diode Array Detector (DAD) at ~225-254 nm |
| Analysis Type | Quantitative via pre-column derivatization with CEOC | Quantitative |
Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
X-ray Diffraction Studies for Solid-State Structure and Polymorphism
X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing. While this compound is a liquid at room temperature, its derivatives or the compound itself at low temperatures can be studied in the solid state.
Direct single-crystal X-ray diffraction studies specifically for this compound were not found in the surveyed literature. However, structural analyses of closely related toluidine derivatives provide valuable insight into the molecular conformations and intermolecular interactions characteristic of this class of compounds. For instance, X-ray crystallography is a key method for validating the structure of derivatives of similar compounds like N,N-Diisopropyl-p-toluidine.
Studies on other toluidine derivatives have revealed common crystallographic features. The analysis of p-[N-methyl(diethoxyphosphonyl)-(4-dimethylaminophenyl)]toluidine showed that it crystallizes in the monoclinic crystal system with the space group P21/c. researchgate.net Its crystal structure is stabilized by intermolecular N-H…O hydrogen bonds that link molecules into dimers. researchgate.net Similarly, the crystalline phase of m-toluidine (B57737) was also identified as belonging to the monoclinic P21/c space group, with its structure held together by N-H...N hydrogen bonds and van der Waals forces. The analysis of N-(p-methoxy benzoyl)-N′-(o-methyl phenyl) thiourea, another toluidine derivative, also found a monoclinic unit cell. cambridge.org These findings suggest that toluidine derivatives commonly adopt monoclinic crystal structures stabilized by hydrogen bonding networks.
Table 3: Crystallographic Data for Toluidine Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| p-[N-methyl(diethoxyphosphonyl)-(4-dimethylaminophenyl)]toluidine | Monoclinic | P21/c | Molecules form dimers via N-H…O hydrogen bonds. | researchgate.net |
| m-Toluidine | Monoclinic | P21/c | Structure stabilized by N-H...N hydrogen bonds and van der Waals interactions. | |
| N-(p-methoxy benzoyl)-N′-(o-methyl phenyl) thiourea | Monoclinic | P2(3) | Characterized by powder X-ray diffraction. | cambridge.org |
| N,N-di(prop-2-ynyl)-p-toluidine (derivative) | Monoclinic | P21/c | Used to resolve intramolecular interactions. |
Computational Chemistry and Theoretical Modeling of N Ethyl P Toluidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular structure and reactivity. For N-Ethyl-p-toluidine, these calculations provide a detailed picture of its electronic properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has become a popular tool for theoretical and computational chemists. scispace.com DFT calculations, in principle, provide an exact theory of electronic structure based on the electron density distribution. scispace.com
In the context of this compound, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine its optimized molecular structure, spectroscopic properties, and electronic characteristics. nepjol.info These calculations can reveal the distribution of electron density, indicating that the benzene (B151609) ring typically possesses the most negative potential, making it attractive to protons. nepjol.info Conversely, a moderate positive potential is often localized near the hydrogen atoms. nepjol.info
Computational studies on similar aniline (B41778) derivatives have demonstrated that DFT can be used to analyze the stability of radical species, which is crucial for understanding their reactivity. ub.edu For instance, the stability of cation radicals formed by the loss of an electron can be examined to predict the compound's behavior in certain chemical reactions. ub.edu
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron to a higher energy state. researchgate.net
The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the electronic transitions within the molecule. schrodinger.comnih.gov For instance, analysis of ethylbenzene (B125841) using DFT revealed a HOMO-LUMO energy gap of 6.3028 eV. nepjol.info This value is instrumental in understanding the molecule's electronic absorption properties and its potential for chemical reactions. The energy of the HOMO-LUMO gap can also be correlated with what wavelengths of light a compound can absorb, which is measurable through UV-Vis spectroscopy. schrodinger.com
The reactivity of a molecule is also influenced by various global parameters that can be derived from HOMO and LUMO energies, including hardness, chemical potential, electronegativity, and electrophilicity index. nepjol.info For example, in a study of ethylbenzene, these parameters were calculated to be 3.1514 eV (hardness), -3.5979 eV (chemical potential), 3.5979 eV (electronegativity), and 2.0538 eV (electrophilicity index), respectively. nepjol.info
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations allow researchers to observe the conformational changes and dynamics of molecules, providing insights that are not accessible through static modeling. rsc.org
For molecules like this compound, MD simulations can be employed to understand how the molecule behaves in different environments, such as in various solvents. acs.org For example, studies on similar molecules like N-phenylthioacetamide have shown that the preference for Z/E isomers can be highly dependent on the solvent, a phenomenon that can be elucidated through detailed MD simulations. acs.org These simulations can reveal the specific interactions, such as hydrogen bonding between the solvent and the molecule, that influence its conformational preferences. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are predictive tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are extensively used in environmental science and toxicology to estimate the potential impact of chemicals without the need for extensive experimental testing. diva-portal.orgwhiterose.ac.uk
Development of Predictive Models for Environmental Fate and Ecotoxicity (e.g., Aquatic Toxicity to Fish)
QSAR models are crucial for assessing the environmental fate and ecotoxicity of chemicals like this compound. whiterose.ac.uk These models can predict properties such as aquatic toxicity to various organisms, including fish, daphnia, and algae. diva-portal.orgeuropa.eu The models are typically built using a training set of chemicals with known toxicity data and a set of molecular descriptors that encode the structural features of the molecules. diva-portal.org
For instance, QSAR models have been developed to predict the acute toxicity (LC50) of chemicals to fish species like Lepomis macrochirus and Leuciscus idus. diva-portal.org These models often use descriptors related to hydrophobicity (like the octanol-water partition coefficient, logP), which is a key factor in aquatic toxicity. researchgate.net For chemicals classified as non-polar narcotics, linear and quadratic models based on log Kow have been developed to predict their toxicity to fish like Pimephales promelas and Poecilia reticulata. europa.eu
A review of QSARs for aquatic toxicity highlights the importance of classifying chemicals by their mode of action (MOA), such as non-polar narcosis or polar narcosis, to develop more accurate predictive models. europa.eu While specific QSAR models for this compound were not found in the search results, data for the structurally similar N-ethyl-m-toluidine is available in some datasets used for QSAR model development. europa.eu
Computational Approaches to Structure-Toxicity Relationships
Computational methods are employed to understand the relationship between the chemical structure of a compound and its toxicity. These approaches often involve calculating a wide range of molecular descriptors and using statistical methods to build predictive models. diva-portal.org
For toluidine isomers, it has been noted that they are toxic when inhaled, ingested, or absorbed through the skin. acs.org Computational studies on insecticides with structural similarities to this compound have shown that quantum chemical descriptors can be strongly correlated with their toxicity (LD50 values). nih.gov Parameters such as ionization energy, electron affinity, global softness, and global hardness have been found to correlate well with the toxicity profiles of these compounds. nih.gov
The use of read-across methodologies, a non-testing method, can also be employed to estimate the toxicity of a substance based on the known toxicity of structurally similar compounds. researchgate.net This approach is recognized under regulations like REACH as a valid way to fill data gaps and avoid unnecessary animal testing. researchgate.net
Polymerization Modeling and Simulation of this compound
The computational modeling and simulation of the polymerization of this compound, a substituted aniline, are crucial for understanding the reaction kinetics, mechanism, and the final properties of the resulting polymer, poly(this compound). While direct and extensive computational studies specifically targeting this compound polymerization are not widely available in public literature, valuable insights can be extrapolated from research on structurally similar monomers, such as p-toluidine (B81030) and other N-alkylated anilines. These studies provide a robust framework for developing theoretical models for the polymerization of this compound.
The primary methods for such investigations are rooted in quantum chemistry, particularly Density Functional Theory (DFT), and molecular dynamics (MD) simulations. These computational techniques allow for the exploration of reaction pathways, the calculation of activation energies, and the prediction of the structural and electronic properties of both the monomer and the resulting polymer.
A key area of investigation in the polymerization of aniline derivatives is the oxidative polymerization mechanism. For instance, in the oxidative chemical polymerization of p-toluidine using an oxidizing agent like potassium dichromate, a proposed mechanism involves the formation of a radical cation of the p-toluidine monomer. researchgate.net This initial step is followed by a series of oligomerization and polymerization reactions. A similar mechanistic pathway can be postulated for this compound.
Computational modeling using DFT can be employed to investigate the electronic structure and stability of the this compound radical cation. researchgate.net By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can infer the reactivity of the monomer and its radical cation. The energy gap between HOMO and LUMO is a critical indicator of the chemical reactivity and stability of the molecule.
Furthermore, theoretical modeling can elucidate the step-by-step formation of the polymeric chain. This involves calculating the reaction energies and activation barriers for the coupling of monomer units to form dimers, trimers, and eventually the polymer chain. The presence of the N-ethyl group is expected to influence the stereochemistry and electronic properties of the resulting polymer compared to unsubstituted polyaniline or poly(p-toluidine).
Kinetic modeling, often based on data from experimental studies, can be developed to simulate the polymerization process. Such models can predict the rate of polymerization, the conversion of monomer to polymer over time, and the molecular weight distribution of the final polymer. For example, kinetic models for the free radical polymerization of other vinyl monomers initiated by tertiary amines, like N,N-dimethyl-p-toluidine, have been successfully developed. researchgate.net These models often incorporate principles of free volume theory to account for changes in viscosity and diffusion limitations as the polymerization progresses. researchgate.net
The electropolymerization of N-alkylated anilines, such as N-methylaniline and N-butylaniline, has also been a subject of study, providing further parallels for understanding poly(this compound) formation. researchgate.net Computational simulations can complement experimental cyclic voltammetry data to understand the film formation process on electrode surfaces.
Detailed Research Findings:
While specific data tables for the polymerization modeling of this compound are not available, we can present a hypothetical table based on the type of data generated in computational studies of similar systems, such as the DFT study on p-toluidine polymerization. researchgate.net
Table 1: Hypothetical DFT Calculated Parameters for this compound Monomer and Radical Cation
| Parameter | This compound Monomer | This compound Radical Cation |
| Total Energy (Hartree) | Value | Value |
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
| Dipole Moment (Debye) | Value | Value |
| Mulliken Charge on Nitrogen | Value | Value |
Note: The values in this table are placeholders and would need to be calculated through specific DFT computations for this compound.
Table 2: Hypothetical Kinetic Parameters for the Oxidative Polymerization of this compound
| Parameter | Value |
| Order of Reaction w.r.t Monomer | Value |
| Order of Reaction w.r.t Oxidant | Value |
| Activation Energy (Ea) (kJ/mol) | Value |
| Pre-exponential Factor (A) | Value |
| Enthalpy of Activation (ΔH‡) (kJ/mol) | Value |
| Entropy of Activation (ΔS‡) (J/mol·K) | Value |
| Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Value |
Note: These parameters would be determined through a combination of experimental kinetic studies and computational modeling, similar to the approach used for p-toluidine. researchgate.net
The structural properties of the resulting poly(this compound) can also be modeled. Insights from studies on poly(o-toluidine), an isomer, suggest that the presence of the alkyl group on the aniline ring increases the interchain spacing within the polymer matrix. researchgate.net A similar effect would be anticipated for the N-ethyl group in poly(this compound), which would, in turn, influence the polymer's electronic and physical properties. Molecular dynamics simulations could be employed to study the conformation and packing of polymer chains. rsc.org
Applications of N Ethyl P Toluidine in Materials Science and Polymer Chemistry
Polymerization Accelerators and Curing Agents
N-Ethyl-p-toluidine and its derivatives are notable as effective tertiary aromatic amine accelerators in the polymerization of various resins. Their primary function is to work in concert with an initiator, typically an organic peroxide, to speed up the formation of free radicals, which is essential for starting the polymerization reaction, particularly at ambient temperatures. This acceleration is crucial for the curing process, transforming the liquid resin into a solid, cross-linked polymer network.
In Unsaturated Polyester (B1180765) Resins
The curing of unsaturated polyester resins (UPRs) at room temperature is generally slow if initiated by an organic peroxide alone. nih.gov To achieve a commercially viable curing speed, accelerators are necessary to expedite the radical formation in a controlled manner. nih.gov Tertiary aromatic amines, including derivatives of p-toluidine (B81030), are widely employed for this purpose. ontosight.aidataintelo.com These amines act as cure promoters that significantly enhance the gel and cure rates of the polymerizable unsaturated resins when used with a peroxide initiator. ontosight.ai
The mechanism involves a redox reaction between the amine accelerator and the peroxide (e.g., benzoyl peroxide or methyl ethyl ketone peroxide), which generates free radicals and initiates the copolymerization between the polyester's double bonds and a vinyl monomer, commonly styrene. made-in-china.com This process results in a rigid, cross-linked thermoset material. made-in-china.com Research has shown that N-alkyl-N-(hydroxyalkyl)-p-toluidines, such as N-ethyl-N-(2-hydroxyethyl)-p-toluidine (EHPT), are effective promoters, providing substantial increases in cure rates compared to conventional accelerators like N,N-dimethyl-p-toluidine (DMPT). ontosight.ai
Table 1: Comparison of Promoters in Unsaturated Polyester Resin Curing This table is illustrative, based on findings that compare the efficacy of different accelerators.
| Promoter/Accelerator | Chemical Name | Role | Advantage Noted in Research |
| EHPT | N-ethyl-N-(2-hydroxyethyl)-p-toluidine | Cure Promoter | Provides a substantial increase in gel and cure rates. ontosight.ai |
| DMPT | N,N-dimethyl-p-toluidine | Cure Promoter | Commonly used but EHPT shows improved performance. ontosight.ai |
| Cobalt Salts | e.g., Cobalt naphthenate | Accelerator | Often used in conjunction with amine promoters. made-in-china.com |
In Epoxy Resin Systems
In epoxy resin systems, this compound and related amine compounds function as curing agents or catalysts. medchemexpress.comchemotechnique.se Their role is to initiate the cross-linking reaction between the epoxy resin and a hardener, which leads to the formation of a durable, thermosetting polymer. medchemexpress.com This resulting polymer is utilized in a wide array of applications, including high-performance coatings, adhesives, composites, and electrical components like insulators and encapsulants. medchemexpress.com
While N,N-dihydroxyethyl-p-toluidine (DEPT) is frequently cited as a curing agent for epoxy resins, the catalytic function is a characteristic of this class of aromatic amines. medchemexpress.comkinampark.com These accelerators are essential components in many formulations, helping to improve the curing rate and the final performance properties of the epoxy product. chemotechnique.se
Application in Dental Materials and Bone Cements
Tertiary amines like N,N-dimethyl-p-toluidine (DMPT) are critical components used to accelerate the polymerization of acrylic resins in both dental and medical applications. nist.govnoaa.govatamanchemicals.com They are key ingredients in bone cements and dental composites, where they activate the decomposition of an initiator, typically benzoyl peroxide, to start the free-radical polymerization of methacrylate (B99206) monomers at ambient or body temperature. nist.govwikipedia.org
These materials are often supplied as a two-part system: a powder component containing the polymer (e.g., polymethylmethacrylate or PMMA) and the initiator, and a liquid component containing the monomer (e.g., methylmethacrylate or MMA) and the amine accelerator. google.com When mixed, the accelerator triggers the polymerization, causing the cement to harden and set. nist.gov The concentration of the toluidine accelerator in these preparations typically ranges from 0.5% to 3.0%. nih.govnoaa.gov The use of these accelerators allows for a short setting time, which is critical in clinical procedures like joint replacement surgery and dental restorations. nist.govnoaa.gov
In Acrylic Denture Material Formulations
For over half a century, toluidine derivatives have been used in the formulation of acrylic denture materials. noaa.govatamanchemicals.com Specifically, chemically polymerized or "cold-cured" acrylics rely on an accelerator to initiate the polymerization process without the need for heat. wikipedia.org N,N-dimethyl-p-toluidine is a commonly used accelerator in these systems. atamanchemicals.comwikipedia.org It activates the benzoyl peroxide initiator, creating the free radicals necessary to polymerize the methyl methacrylate monomer blended with poly(methyl methacrylate) particles. nist.govwikipedia.org This process forms a hard, durable acrylic material suitable for denture bases and repairs. wikipedia.org
Table 2: Components of a Typical Cold-Cured Acrylic System
| Component | Example Compound | Function |
| Polymer | Poly(methyl methacrylate) (PMMA) | Powder base, provides structure |
| Monomer | Methyl methacrylate (MMA) | Liquid that polymerizes to form the matrix |
| Initiator | Benzoyl Peroxide | Source of free radicals (in powder) |
| Accelerator | N,N-dimethyl-p-toluidine | Activates initiator (in liquid) nist.govwikipedia.org |
Role in Advanced Polymer Formulations
As a Plasticizer in Polymer Matrices
Plasticizers are additives that increase the plasticity or flexibility of a material by being incorporated into the polymer matrix. They function by inserting themselves between polymer chains, which weakens the intermolecular forces and allows the chains to move more freely relative to one another. noaa.gov This action reduces the material's glass transition temperature, making it softer and more pliable. noaa.gov
While this compound is a key ingredient in many polymer formulations, its established role is primarily that of a polymerization accelerator, as detailed in the preceding sections. The function of a plasticizer in polymer systems, including those for dental materials, is typically fulfilled by other classes of chemical compounds. Common plasticizers include esters like phthalates and adipates, as well as polyethylene (B3416737) glycols. In some related chemical structures, such as N-Ethyl-p-toluenesulfonamide, a recognized application is as a plasticizer for polyamide and cellulose (B213188) resins; however, this is a distinct compound from this compound. The available scientific literature does not support a primary application of this compound itself as a plasticizer in polymer matrices.
As a Stabilizer in Polymeric Systems
While direct research on this compound as a primary stabilizer is not extensively documented in the provided results, the broader class of aromatic amines is recognized for its stabilizing properties in polymeric systems. For instance, N,N-Dimethyl-P-Toluidine, a closely related compound, is noted for its role as a stabilizer and antioxidant, preventing degradation and discoloration in certain materials. minglangchem.com This suggests that this compound could function similarly, helping to prolong the lifespan and maintain the quality of polymers. minglangchem.com The stabilizing effect of such amines often involves inhibiting oxidative degradation or other deteriorative chemical reactions within the polymer matrix.
Stabilizer systems for halogen-containing polymers often include nitrogen-containing organic compounds. justia.com These systems are critical for preventing the thermal degradation of polymers like PVC. While the specific use of this compound is not explicitly mentioned, the inclusion of tertiary alkanolamines, enaminones, or ureas highlights the importance of nitrogenous compounds in this application. justia.com
Development of Specialty Polymeric Materials
This compound and its derivatives are instrumental in the development of a range of specialty polymeric materials with tailored properties for advanced applications.
Production of Conductive Polymers
This compound is a monomer used in the synthesis of conductive polymers. Specifically, poly(N-ethyl aniline) (PNEAn), a substituted polyaniline, can be synthesized chemically. bibliotekanauki.pl Research has been conducted to create composite materials by polymerizing N-ethyl aniline (B41778) in the presence of talc, resulting in a conductive composite. bibliotekanauki.pl The conductivity and yield of the resulting poly(N-ethyl aniline) are influenced by polymerization conditions such as the monomer concentration and the molar ratio of N-ethyl aniline to the oxidizing agent. bibliotekanauki.pl
The broader field of conductive polymers, such as polyaniline and its derivatives, has garnered significant interest for various applications due to their electrical properties. iarjset.comnobelprize.org The synthesis of these polymers often involves the oxidation of aniline or its derivatives. iarjset.com While the search results mention p-toluidine in the context of synthesizing other conductive polymers, the direct application of this compound in large-scale commercial conductive polymers is an area of ongoing research. iarjset.com
Components in Battery Technologies
Aromatic amines, including p-toluidine, are listed as potential components in electrolytes for lithium-ion batteries. google.com These amines can be part of an electrolyte composition that also includes aprotic solvents, lithium-containing conducting salts, and other additives. google.com The role of these amine additives is to improve the performance and stability of the battery, potentially by influencing the formation of the solid electrolyte interphase (SEI) layer on the electrodes. mdpi.com The SEI layer is crucial for the longevity and efficiency of lithium-ion batteries. mdpi.com While the patent mentions p-toluidine, it provides a basis for considering this compound for similar applications in advanced battery technologies. google.com
Integration into Coatings, Adhesives, and Sealants
This compound is identified as a component in thermosetting film-forming compositions. sarex.com This suggests its use in coatings and adhesives where a curing process is required to form a durable and stable film. Its derivative, N,N-Dihydroxyethyl-p-toluidine, is explicitly mentioned as a curing agent for epoxy resins used in adhesives and sealants. chemondis.com This compound acts as an activator for peroxide-initiated polymerization reactions. chemondis.com
The related compound, N,N-Dimethyl-p-toluidine, is also widely used as a catalyst and accelerator for the polymerization of polyesters and epoxy resins, which are foundational components of many adhesives, coatings, and sealants. atamanchemicals.comiscpl.comatamanchemicals.com These accelerators play a crucial role in controlling the curing time and final properties of the material. Given these applications of its close chemical relatives, this compound likely finds similar utility in the formulation of high-performance coatings, adhesives, and sealants. vwr.comparchem.com
Applications of N Ethyl P Toluidine in Specialty Chemicals and Diverse Industries
Dye Chemistry and Colorant Development
N-Ethyl-p-toluidine is a fundamental precursor in the manufacturing of various dyes and pigments. countryroofing.net Its properties contribute to the creation of colorants with desirable characteristics such as vibrancy and durability, which are essential for applications in textiles, plastics, and coatings. countryroofing.net
Synthesis of Azo Dyes and Related Colorants
This compound is extensively used as a coupling component in the synthesis of azo dyes. google.comchemiis.com Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a major class of colorants used across various industries. roadmaptozero.com The synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate like this compound. google.comrsc.orgajol.info This process allows for the creation of a wide spectrum of colors. For instance, this compound is a key intermediate in the production of certain high-performance azo dyes. pmarketresearch.com
Application in Textile Dyeing Processes
The dyes derived from this compound are widely employed in the textile industry for coloring various fibers. countryroofing.netamoghchemicals.in These dyes are valued for their ability to impart vibrant and long-lasting colors to fabrics. amoghchemicals.in The dyeing process involves several stages, including the preparation of the dye, application to the textile material, fixation, and washing. diva-portal.org The specific properties of the dyes, influenced by intermediates like this compound, determine their suitability for different types of fibers such as polyester (B1180765), nylon, and acetate. amoghchemicals.in
Use as Biological Stains and Indicators in Research (e.g., Proteomics)
While direct evidence for this compound itself being a primary biological stain is limited, its derivatives and related compounds, such as toluidine blue, are widely used in biological research. researchgate.net Toluidine blue is a metachromatic dye that binds to anionic components of tissues, making it useful for staining various cellular structures. researchgate.net It is employed in histology and cell biology to identify changes in chromatin, locate the nucleolus, and visualize the extracellular matrix. researchgate.net The broader family of toluidines, including this compound, contributes to the synthesis of dyes that can be used as tools in biological experiments to observe and analyze cells and biomolecules. medchemexpress.com
Exploration in Functional Textile Processing and Dye-Sensitized Solar Cells
The applications of this compound and its derivatives are expanding into advanced technological fields. In functional textile processing, there is ongoing research into developing textiles with enhanced properties such as UV protection and antimicrobial activity, where specific dye chemistries play a role. researchgate.net
Furthermore, in the realm of renewable energy, there is an exploration of using dyes in dye-sensitized solar cells (DSSCs). kau.edu.saresearchgate.net These cells utilize a layer of dye molecules to absorb light and generate electrons. While specific research directly naming this compound in this application is not prevalent, the development of novel organic dyes is a key area of research for improving the efficiency and stability of DSSCs. nih.gov The versatility of intermediates like this compound in creating diverse dye structures could be relevant to this field.
Pharmaceutical and Agrochemical Synthesis
Beyond its role in the dye industry, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. countryroofing.netwiseguyreports.com
As a Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is utilized as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). countryroofing.netpmarketresearch.com The pharmaceutical industry relies on such intermediates to build the complex molecular structures of drugs. wiseguyreports.com While specific drug names are often proprietary, the use of toluidine derivatives in the synthesis of analgesics and antipyretics has been noted. chemiis.com The demand for high-purity grades of this compound is particularly important in pharmaceutical manufacturing to meet stringent quality standards. countryroofing.net
Table 1: Applications of this compound
| Field | Specific Application |
|---|---|
| Dye Chemistry | Synthesis of Azo Dyes |
| Textile Dyeing | |
| Biological Stains (related compounds) | |
| Pharmaceuticals | Precursor for Active Pharmaceutical Ingredients (APIs) |
Intermediate in the Synthesis of Local Anesthetics and Antihistamines
This compound serves as a precursor in the synthesis of certain local anesthetics and antihistamines. pmarketresearch.com In the field of local anesthetics, the development of these drugs has a long history, with various compounds being synthesized to achieve the desired numbing effect. theswissbay.ch While specific synthetic pathways directly starting from this compound to commercially available local anesthetics and antihistamines are detailed in specialized chemical literature, its role as a versatile intermediate is acknowledged in the broader context of pharmaceutical synthesis. pmarketresearch.comtheswissbay.ch For example, derivatives of toluidine are fundamental to the structure of several amide-linked local anesthetics. saica.com.au The synthesis of such compounds often involves multi-step reactions where the toluidine moiety is modified to produce the final active pharmaceutical ingredient. research-solution.com
Starting Material for Herbicides and Insecticides
This compound is a key raw material in the manufacturing of various agrochemicals, including herbicides and insecticides. slpumpsz.comindustrytoday.co.uk Its chemical structure is incorporated into the final active ingredients of these crop protection products. wiseguyreports.com
One notable example of a herbicide derived from a toluidine compound is Benfluralin. nih.gov Benfluralin, with the chemical name N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine, is a pre-emergence herbicide used to control grass and other weeds in a variety of crops. nih.gov The synthesis of such dinitroaniline herbicides often involves the nitration of a substituted toluidine derivative.
Furthermore, this compound derivatives are utilized in the production of certain insecticides. pmarketresearch.com For instance, the compound can be a precursor to insecticides like Ethiofencarb. pmarketresearch.com The synthesis of more complex pesticide-polymer systems can also involve reacting a pesticide derivative that contains an active hydrogen with other chemical moieties. google.com
This compound as an Intermediate in Industrial Chemical Production
Role in Photographic Chemical Manufacturing
This compound and its derivatives are used as intermediates in the manufacturing of photographic chemicals. nih.gov Specifically, certain toluidine derivatives function as color developers. ontosight.ai For instance, 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine, also known as CD-4, is a color developer that reacts to produce a range of colors in photographic and dyeing processes. ontosight.ai While the search results frequently mention the use of N,N-Dimethyl-p-toluidine as an intermediate for photographic chemicals, the role of this compound is also acknowledged in this application. nih.govatamankimya.comatamanchemicals.com
Integration into Industrial Glue Formulations
This compound and its close chemical relatives, such as N,N-Dimethyl-p-toluidine, are utilized in the formulation of industrial glues and adhesives. atamankimya.comnih.gov These compounds often act as polymerization accelerators or hardeners, particularly when rapid setting times are required. atamankimya.comnih.gov For example, N,N-Dimethyl-p-toluidine is used as a catalyst in the polymerization of polyesters and epoxy resins, which are components of many industrial adhesives. atamanchemicals.comactylis.com It helps to speed up the curing process, which is a critical factor in many industrial assembly and manufacturing operations. atamankimya.com
Use in Artificial Fingernail Preparations
Similar to its application in industrial glues, derivatives of toluidine are found in artificial fingernail preparations. atamankimya.comnih.govactylis.com Specifically, compounds like N,N-Dimethyl-p-toluidine are used as catalysts to accelerate the polymerization of acrylic monomers in these products. ca.gov This allows the acrylic liquid and powder to harden quickly, forming a durable artificial nail. ca.gov The concentration of these accelerators in such preparations is typically low. atamankimya.com
Medical Research Applications (e.g., in Glycerol (B35011) Oxidase Determination)
In the realm of medical research and clinical diagnostics, derivatives of this compound play a role in certain enzymatic assays. One such application is in the determination of triglycerides, which involves the measurement of glycerol. google.com In these assay systems, glycerol is converted through a series of enzymatic reactions that ultimately produce hydrogen peroxide. fda.govfrontiersin.org
A specific derivative, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS), is used in a subsequent reaction. fda.gov The hydrogen peroxide, in the presence of peroxidase, reacts with 4-aminoantipyrine (B1666024) and TOOS to form a quinoneimine dye. fda.gov The intensity of the color of this dye, which can be measured spectrophotometrically, is proportional to the original concentration of triglycerides in the sample. fda.gov This method is also applied in biosensors for detecting other analytes, such as aspartate aminotransferase (AST), where the formation of a colored substance involving a toluidine derivative is the basis of detection. nih.gov
### 8. Environmental Fate and Ecotoxicological Impact of this compound
This compound, an alkylated aromatic amine, can enter the environment through various waste streams associated with its production and use as an intermediate in the manufacturing of dyes and other chemicals. nih.gov Its environmental behavior, including its persistence, degradation, and mobility, is a subject of concern due to the potential toxicity of aromatic amines. imrpress.comontosight.ai The fate of this compound in soil and water is governed by a combination of biological and physicochemical processes. imrpress.com
### 8.1. Degradation Pathways in Environmental Compartments
The breakdown of this compound in the environment can occur through biodegradation by microorganisms and photodegradation by sunlight. The efficiency of these pathways is highly dependent on environmental conditions.
#### 8.1.1. Aerobic and Anaerobic Biodegradation Studies (e.g., Microbial Metabolism by Sulfate-Reducing Bacteria) Direct biodegradation data for this compound is limited; however, studies on related monocyclic aromatic amines provide significant insights. An EPA hazard characterization noted that N-Ethyl-m-toluidine (an isomer) was not readily biodegradable. epa.gov In contrast, the parent compound, p-toluidine (B81030), has been shown to be readily biodegradable under aerobic conditions, with adapted activated sludge removing 97.7% of the compound in 5 days. oecd.org This suggests that while the core toluidine structure can be mineralized, the N-ethyl group may hinder initial microbial attack.
Under anaerobic conditions, toluidines are generally more persistent. Studies have shown that methylated anilines (toluidines) are recalcitrant under methanogenic (methane-producing) conditions. researchgate.netepa.gov There is some evidence for the biotransformation of toluidines under sulfate-reducing conditions. One study demonstrated that the sulfate-reducing bacterium Desulfobacula toluolica could cometabolically degrade p-toluidine. researchgate.netresearchgate.netnih.gov The process was slow and occurred in the presence of a primary carbon source like toluene (B28343). researchgate.netnih.gov This indicates that in anoxic sediments and groundwater where sulfate (B86663) is present, slow degradation of this compound might occur, likely initiated by N-dealkylation to p-toluidine, followed by attack on the core molecule. researchgate.netnih.gov
The general aerobic biodegradation pathway for aromatic amines involves hydroxylation and subsequent cleavage of the aromatic ring, while anaerobic degradation proceeds through reductive reactions. uminho.pt
Biodegradability of this compound and Related Compounds
| Compound | Condition | Inoculum | Observation | Reference |
|---|---|---|---|---|
| N-Ethyl-m-toluidine | Aerobic | Not Specified | Not readily biodegradable. | epa.gov |
| p-Toluidine | Aerobic | Adapted Activated Sludge | 97.7% removal in 5 days. | oecd.org |
| Toluidines | Anaerobic (Methanogenic) | Sewage Sludge / Aquifer Material | Persistent; recalcitrant. | researchgate.netepa.gov |
| p-Toluidine | Anaerobic (Sulfate-Reducing) | Desulfobacula toluolica | Slow co-metabolic degradation observed. | researchgate.netresearchgate.netnih.gov |
| N,N-Bis-(2-hydroxyethyl)-para-toluidine | Aerobic (OECD 301B) | Not Specified | Not readily biodegradable. | geosc.com |
#### 8.1.2. Photodegradation in Water and Soil this compound is described as a light-sensitive compound, suggesting its susceptibility to photodegradation. noaa.gov While specific studies on this compound are not readily available, data on its parent compound, p-toluidine, show that while it is resistant to direct photolysis, it undergoes rapid indirect photodegradation in the presence of photosensitizers or hydroxyl radicals. oecd.org The calculated atmospheric half-life for p-toluidine due to reaction with OH-radicals is approximately 2.9 hours, indicating that this is a significant degradation pathway in the air. oecd.orgnih.gov This reactivity is expected to be similar for this compound. epa.gov
In water and on soil surfaces, photodegradation rates can vary. For the related dinitroaniline herbicide trifluralin (B1683247) (a p-toluidine derivative), the photodegradation half-life in water was reported as 8.9 hours, while on soil it was 41 days. epa.gov This highlights that the environmental matrix plays a crucial role in the speed of photochemical breakdown.
#### 8.1.3. Persistence Studies in Aquatic and Terrestrial Systems (e.g., Sewage Sludge, Groundwater) The classification of this compound and its dimethyl analogue as "harmful to aquatic life with long lasting effects" implies persistence in the aquatic environment. europa.eu This persistence is supported by its observed resistance to rapid biodegradation, especially under anaerobic conditions which are common in sediments and deeper groundwater. epa.govresearchgate.netepa.gov
Aromatic amines, due to their solubility and potential for slow degradation, can permeate through soil and contaminate groundwater. imrpress.comontosight.ai Toluidines have been detected in groundwater near former industrial sites long after operations ceased. researchgate.net While specific monitoring data for this compound in sewage sludge or groundwater is scarce, its chemical properties suggest it could partition to sewage sludge during wastewater treatment. avestia.comepa.gov If sludge is applied to land, the compound could be released into the soil environment, where its fate would be dictated by degradation and mobility processes. researchgate.net
#### 8.1.4. Identification of Environmental Metabolites and Degradation Products The metabolism of N-alkylated anilines often involves transformation of the alkyl group and the aromatic ring. For N,N-dimethyl-p-toluidine, identified metabolites in rats include N-methyl-p-toluidine, resulting from N-demethylation. iarc.fr In studies with the sulfate-reducing bacterium Desulfobacula toluolica, p-toluidine was transformed into metabolites such as p-aminophenylacetic acid and phenylacetic acid, suggesting a pathway involving carboxylation of the methyl group followed by deamination. researchgate.netnih.gov Marine bivalves were found to metabolize o-toluidine (B26562) into N-formyl-o-toluidine and N-methyl-o-toluidine. oup.comosti.gov
Based on these analogous pathways, the primary environmental metabolites of this compound are likely to be:
### 8.2. Environmental Mobility and Distribution
The movement of this compound through different environmental compartments like soil and water is primarily controlled by its sorption characteristics.
#### 8.2.1. Adsorption and Desorption Characteristics in Soil Matrices The mobility of this compound in soil is expected to be moderate and highly dependent on soil properties, particularly organic matter content and pH. nih.govimrpress.com Aromatic amines can bind to soil organic matter (humates) through various mechanisms, including hydrophobic partitioning and covalent bonding. imrpress.comresearchgate.net Studies on dinitroaniline herbicides, which are p-toluidine derivatives, have consistently shown that adsorption is most strongly correlated with soil organic matter content. cambridge.orgnm.gov
Furthermore, as an amine, this compound can become protonated (positively charged) in acidic to neutral soils. nih.gov This cationic form will adsorb strongly to negatively charged sites on clay minerals and organic matter, significantly reducing its mobility and leaching potential. nih.gov Conversely, in alkaline soils, the neutral form will dominate, making it more mobile. Desorption can be a slow process, leading to the long-term retention of the compound in the soil matrix. researchgate.net
Factors Influencing Soil Mobility of this compound
| Soil Property | Effect on Adsorption | Resulting Mobility | Reference |
|---|---|---|---|
| High Organic Matter | Increases Adsorption | Low | researchgate.netcambridge.org |
| Low Organic Matter | Decreases Adsorption | High | researchgate.netcambridge.org |
| Acidic to Neutral pH | Increases Adsorption (Protonation) | Low | nih.govnih.gov |
| Alkaline pH | Decreases Adsorption (Neutral Form) | Moderate to High | avestia.com |
| High Clay Content | Increases Adsorption | Low | nih.gov |
Environmental Fate and Ecotoxicological Impact of N Ethyl P Toluidine
Environmental Mobility and Distribution
Volatilization from Moist Soil and Water Surfaces
The potential for N-Ethyl-p-toluidine to volatilize, or turn into a vapor, from damp soil and water is a significant factor in its environmental distribution. This process is primarily governed by its Henry's Law constant, which for this compound is estimated to be 6.1 x 10⁻⁶ atm-cu m/mole. echemi.com This value suggests that volatilization from moist soil and water surfaces is an expected and important environmental fate process. echemi.comnih.gov
Based on this constant, the estimated volatilization half-life from a model river, defined as 1 meter deep, flowing at 1 meter per second with a wind velocity of 3 meters per second, is 4.7 days. echemi.com For a model lake, which is 1 meter deep with a current of 0.05 meters per second and a wind speed of 0.5 meters per second, the estimated volatilization half-life is significantly longer at 55 days. echemi.com
However, the process of volatilization can be influenced by other environmental factors. In aquatic environments, the presence of humate material, which is a component of organic matter in the water column, can reduce the rate of volatilization through adsorption. echemi.com Similarly, in moist soil, this compound is expected to exist partially in a protonated (positively charged) form due to its pKa value. echemi.comnih.gov This protonated form is likely to bind strongly to soil particles, which could also slow down the rate of volatilization. nih.gov In contrast, this compound is not expected to volatilize from dry soil surfaces based on its estimated vapor pressure. echemi.com
For comparison, related dinitroaniline herbicides like Trifluralin (B1683247) and Benefin also exhibit volatilization from soil surfaces, a process that is accelerated by high soil surface temperature and moisture. ucanr.edu Another compound, Ethalfluralin, showed a 14% volatilization over 24 days from a field after granular application, with volatility losses linked to rainfall events. nih.gov
Table 1: Estimated Volatilization Half-life of this compound
| Environmental Compartment | Estimated Half-life |
| Model River | 4.7 days |
| Model Lake | 55 days |
Leaching Potential in Soil Columns
The movement of this compound through the soil profile, known as leaching, is influenced by its interaction with soil components. The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this potential, with an estimated Koc of 194 for this compound, suggesting moderate mobility in soil. nih.gov
However, the behavior of aromatic amines like this compound in soil is complex. They can bind to humate, a major component of soil organic matter, in a two-phase process which can reduce their movement. nih.gov Furthermore, the compound's pKa value, estimated to be between 4.96 and 5.72, indicates that it will exist partially in a protonated form in moist soils. echemi.comnih.gov This positively charged form is expected to bind strongly to negatively charged soil surfaces, further limiting its leaching potential. echemi.comnih.gov
Studies on other volatile organic compounds provide context for the factors influencing leaching. For instance, the leaching of fuel oxygenates (FO) and BTEX compounds (benzene, toluene (B28343), ethylbenzene (B125841), and xylene) is highly dependent on the interaction between the contaminant and soil properties. cabidigitallibrary.orgresearchgate.net Organic matter in the topsoil (A horizon) tends to sorb non-polar compounds, reducing their leaching, while the inorganic components of the subsoil (B horizon) have a higher affinity for polar molecules. cabidigitallibrary.orgresearchgate.net
The OECD Guideline 312 for leaching in soil columns provides a standardized method for assessing this potential. epa.govoecd.orgoecd.org This method involves applying the test substance to soil columns and analyzing the leachate and soil segments to determine the extent of movement. oecd.org For some herbicides, such as Trifluralin and Benefin, strong adsorption to soil particles makes them highly resistant to movement by water, necessitating soil incorporation to ensure their effectiveness. ucanr.edu
Bioaccumulation and Bioconcentration Assessment
Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration is the uptake from water alone. The potential for this compound to bioaccumulate is considered to be low. echemi.com This assessment is based on an estimated bioconcentration factor (BCF) of 22, which was calculated from an estimated log Kow (octanol-water partition coefficient) of 2.6. echemi.com
In a study involving common carp, the bioconcentration of this compound was measured, providing empirical data on its potential to accumulate in aquatic organisms. epa.gov For comparison, the structurally related compound p-toluidine (B81030) has a very low bioconcentration factor (BCF) of less than 1.3 to 13. oecd.org
In contrast, other chemical compounds show a higher potential for bioaccumulation. For example, the fungicide fluazinam (B131798), with a log Kow of 4.03, has the potential to accumulate in soil and is considered to have the potential to bioaccumulate in fish. helsinki.fi Similarly, certain perfluorinated chemicals (PFCs) like perfluorooctanoic acid (PFOA) are known to be highly persistent and bioaccumulative. greenpeace.org The predicted BCF for 4-(Diethylamino)azobenzene is also high, suggesting it is expected to be very bioaccumulative in aquatic organisms. europa.eu
Ecotoxicity to Aquatic and Terrestrial Organisms
Acute and Chronic Toxicity to Aquatic Life (e.g., Crustaceans, Bacteria)
This compound is considered harmful to aquatic life with long-lasting effects. greenpeace.org Information on the specific toxicity to aquatic organisms like crustaceans and bacteria is limited for this compound itself. However, data on related compounds and general principles of ecotoxicology provide some insight.
For the related compound p-toluidine, the acute toxicity to Daphnia magna (a type of crustacean) has been noted as a hazard for the environment. oecd.org The 3-hour EC50 (the concentration causing an effect in 50% of the organisms) for p-toluidine on microorganisms was 100 mg/L in a test following OECD TG 209. oecd.org Chronic toxicity data for p-toluidine in aquatic species are not available. oecd.org
In a broader context, whole effluent assessment (WEA) is a tool used to measure the combined toxic effects of all chemicals in an effluent. ospar.org This approach can identify adverse effects from substances that are not individually identified or assessed. ospar.org For instance, an industrial effluent was found to be acutely toxic to bacteria and chronically toxic to crustaceans, with the toxicity partly attributed to the presence of siloxane derivatives. ospar.org
The assessment of aquatic toxicity often involves determining the LC50 (lethal concentration for 50% of organisms) for acute effects and the NOEC (no observed effect concentration) for chronic effects. europa.eutandfonline.com These values are then used to derive a Predicted No Effect Concentration (PNEC) for the aquatic environment. europa.eu For p-toluidine, the PNEC for surface water has been determined to be 0.00022 mg/L. researchgate.net
Table 2: Ecotoxicity Data for p-Toluidine
| Organism | Endpoint | Value | Reference |
| Microorganisms | 3h-EC50 | 100 mg/L | oecd.org |
| Daphnia magna | Acute Toxicity | Hazardous | oecd.org |
Phytotoxicity to Terrestrial Plants
For instance, the related compound p-toluidine was tested for its effect on the root elongation of Brassica campestris, showing a 5-day LC50 of 102.2 mg/L. oecd.org In a study on new furan-derived aminophosphonic acids, N-(2-nitrofurfurylidene)-p-toluidine was found to be toxic to radish (Raphanus sativus) and oat (Avena sativa), while N-furfurylidene-p-toluidine showed no ecotoxicological impact in the plant growth test. acs.org
Herbicides in the dinitroaniline class, to which this compound is related, are known to be selective preemergence herbicides. ucanr.edu For example, ethalfluralin, another dinitroaniline herbicide, functions by inhibiting cell wall formation in both aquatic and terrestrial plants. regulations.gov The fungicide fluazinam is expected to adversely affect the vegetative vigor of terrestrial vascular plants. helsinki.fi
Phytotoxicity testing often involves evaluating endpoints such as seedling emergence, plant growth, and biomass reduction. mdpi.comosti.gov The No Observed Effect Concentration (NOEC) is a key metric used to assess the risk to terrestrial plants. osti.gov The sensitivity of different plant species to chemicals can vary significantly, and standard testing guidelines may not always capture the full range of potential effects on non-target terrestrial plants. researchgate.net
Assessment of Impact on Ecosystem Functionality
The compound's moderate mobility in soil, potential for volatilization, and low bioaccumulation potential suggest that it may not persist or biomagnify significantly in food chains. echemi.comnih.gov However, its classification as harmful to aquatic life with long-lasting effects indicates a potential risk to aquatic ecosystems. greenpeace.org
The impact of chemicals on ecosystem functionality can also be indirect. For example, herbicides can alter plant communities, which in turn affects the organisms that depend on those plants. The use of dinitroaniline herbicides requires soil incorporation to be effective, which can have physical impacts on the soil structure and microbial communities. ucanr.edu The broader implications of chemical use on life support functions, such as land fertility, are also a consideration in life cycle assessments of chemical products. wbcsd.org
Structure-Ecotoxicity Relationship Studies
The ecotoxicity of an organic chemical is intrinsically linked to its molecular structure. For aromatic amines like this compound, Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for predicting toxicity based on physicochemical properties and structural features. These studies are crucial for understanding the potential environmental impact of compounds for which extensive empirical ecotoxicity data may be unavailable. researchgate.net
Aromatic amines are generally classified as polar narcotics in aquatic toxicology. imrpress.com This means their toxicity is primarily driven by non-specific mechanisms and is dependent on their hydrophobicity. imrpress.com However, they are often more toxic than what would be predicted by baseline QSAR models that rely solely on the n-octanol-water partition coefficient (log K_ow_ or logP). imrpress.com The toxicity of substituted anilines and phenols has been shown to correlate with several structural and electronic parameters. researchgate.net
Key molecular descriptors that influence the ecotoxicity of aromatic amines include:
Hydrophobicity (logP): Generally, as hydrophobicity increases, so does toxicity, due to enhanced partitioning into biological membranes. For compounds like anilines and phenols, hydrophobicity is a primary driver of toxicity. researchgate.netresearchgate.net The estimated logP for this compound is 2.66, suggesting a moderate potential for bioaccumulation. aarti-industries.com
Electronic Properties: The energy of the lowest unoccupied molecular orbital (E_LUMO_) and the highest occupied molecular orbital (E_HOMO_) are critical electronic descriptors. scientific.net These parameters relate to the molecule's reactivity and its ability to interact with biological macromolecules. scientific.net For many substituted anilines, models incorporating both logP and E_LUMO_ have been developed to predict aquatic toxicity to various organisms like fish, daphnia, and algae. researchgate.net
Molecular Size and Substituent Effects: The molecular weight and the nature and position of substituent groups on the aromatic ring significantly affect toxicity. qsardb.orgtandfonline.com For instance, studies on substituted anilines have shown that substitution at the para-position tends to increase toxicity compared to ortho-substituted counterparts. researchgate.net As a rule, a higher number of substituents is linked to increased hydrophobicity and, consequently, higher toxicity. researchgate.net In this compound, the presence of both an ethyl group on the amine nitrogen and a methyl group at the para-position influences its physicochemical properties and, therefore, its ecotoxicological profile.
Research on various aromatic amines has led to the development of predictive QSAR models. While a specific model for this compound is not detailed in the provided literature, the general models for substituted anilines offer valuable insights.
Table 1: Key Findings from QSAR Studies on Aromatic Amines
| Organism/Endpoint | Key Parameters in QSAR Model | General Findings | Reference |
|---|---|---|---|
| Fish (Carp), Algae, Bacteria (Photobacterium phosphoreum) | Hydrophobicity (logP), Energy of Lowest Unoccupied Molecular Orbital (E_LUMO_) | Toxicity is related to both intracellular reactivity (E_LUMO_) and hydrophobicity (logP). | researchgate.net |
| Fish (Carp) | Energy of Highest Occupied Molecular Orbital (E_HOMO_), Energy of Lowest Unoccupied Molecular Orbital (E_LUMO_) | The primary factor affecting biological toxicity is the electronic interaction between the organic chemical molecules. | scientific.net |
| Algae (Pseudokirchneriella subcapitata), Bacteria (Vibrio fischeri) | Hydrophobicity (log K_ow_), Substituent Position | Toxicity of anilines depends on characteristics beyond just hydrophobicity. Para-substituted compounds tended to be more toxic than ortho-substituted ones. | researchgate.net |
| Fish (Oryzias latipes), Algae | Daphnia toxicity, Molecular Weight, Substructure Indicators | Interspecies relationships can be used to predict toxicity. Molecular weight serves as an indicator of molecular size and uptake. | qsardb.orgtandfonline.com |
Environmental Risk Assessment Methodologies
Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by a chemical stressor. wur.nl The process for a substance like this compound generally follows a tiered approach, starting with simple, conservative assumptions and progressing to more complex and realistic scenarios if an initial risk is identified. wur.nl The assessment integrates information on the chemical's environmental exposure and its ecotoxicological effects. environmentclearance.nic.in
The ERA framework comprises four main steps: wur.nl
Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For this compound, this includes its classification as "Harmful to aquatic life with long lasting effects" (H412). tcichemicals.com It is recognized as toxic if swallowed, inhaled, or in contact with skin, and can produce toxic oxides of nitrogen during combustion. nih.govnoaa.gov
Exposure Assessment: This step estimates the concentration of the chemical that is likely to be found in various environmental compartments (water, soil, sediment). This is the Predicted Environmental Concentration (PEC). researchgate.net The PEC is calculated using models (e.g., SimpleBox) that consider the substance's production volume, release patterns from manufacturing and use, and its fate and behavior in the environment (e.g., degradation, volatilization, partitioning). nih.govresearchgate.net
Effects Assessment (Hazard Characterization): This step determines the concentration of the substance below which unacceptable effects on organisms are unlikely to occur. wur.nl This is known as the Predicted No Effect Concentration (PNEC). The PNEC is derived from ecotoxicity data (e.g., LC50, EC50) from laboratory tests on various organisms such as fish, daphnia, and algae. wur.nl An assessment factor is applied to the lowest available toxicity value to account for uncertainties, such as extrapolating from lab data to the ecosystem. researchgate.net Predictive models like the Ecological Structure Activity Relationships (ECOSAR) can be used to estimate toxicity values when experimental data are scarce. rsc.org
Risk Characterization: In this final step, the estimated exposure is compared with the determined effect level. This is typically done by calculating a Hazard Quotient (HQ) or Risk Quotient (RQ), which is the ratio of the PEC to the PNEC (HQ = PEC/PNEC). wur.nlresearchgate.net If the HQ is less than 1, the risk is generally considered to be acceptable. If the HQ is greater than 1, it indicates a potential risk, which may trigger a need for more refined assessment or risk management measures. researchgate.net
Table 2: Environmental Risk Assessment Framework for this compound
| Assessment Step | Objective | Methodology/Inputs for this compound | Reference |
|---|---|---|---|
| Hazard Identification | Identify potential adverse effects on the environment. | Review toxicological data and hazard classifications. This compound is classified as harmful to aquatic life with long-lasting effects. | tcichemicals.com |
| Exposure Assessment | Estimate environmental concentrations (PEC). | Use release estimates from production/use, and environmental fate models (e.g., SimpleBox). Considers properties like vapor pressure, water solubility, and partitioning coefficients. | nih.govresearchgate.net |
| Effects Assessment | Determine the no-effect concentration (PNEC). | Collect ecotoxicity data (LC50, EC50) for aquatic organisms (fish, daphnia, algae). Apply an assessment factor to the lowest reliable value. Use QSAR/ECOSAR models if data are lacking. | wur.nlrsc.org |
| Risk Characterization | Compare exposure and effects to quantify risk. | Calculate the Hazard Quotient (HQ = PEC/PNEC). An HQ > 1 suggests a potential environmental risk, requiring further action. | wur.nlresearchgate.net |
Future Directions and Research Perspectives in N Ethyl P Toluidine Chemistry
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The industrial synthesis of N-alkylated aromatic amines, including N-Ethyl-p-toluidine, has traditionally relied on methods that are often energy-intensive and can generate significant waste. A primary future objective is the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability.
Research is moving beyond traditional catalysts like zeolites and niobic acid towards more sophisticated, heterogenous catalysts. justia.com For instance, studies on the related synthesis of N-methyl-p-toluidine have shown high potential for copper-based catalysts. A promising avenue for investigation involves catalysts comprising copper, zinc, and aluminum, which have demonstrated efficacy in the N-alkylation of toluidines. justia.com Future work should aim to optimize the composition and structure of these catalysts specifically for N-ethylation, focusing on maximizing yield while minimizing the formation of by-products.
Table 1: Exemplary Catalytic System for N-Alkylation of p-Toluidine (B81030) This table is based on research for the synthesis of N-methyl-p-toluidine and serves as a model for future N-ethylation research.
| Catalyst Composition (% by weight) | Catalyst Loading (kg p-toluidine/kg catalyst/hr) | Molar Ratio (p-toluidine:alcohol) | Reaction Temperature (°C) | Reference |
|---|---|---|---|---|
| Cu: 45.5-68.0, Zn: 12.3-22.5, Al: 1.9-4.1, O: 7.8-28.2 | 0.1 to 1.5 | 1:0.7 to 1:5 | 200 to 300 | justia.com |
Development of Advanced Functional Materials Incorporating this compound Moieties
While this compound is primarily used as a chemical intermediate, its structural motif holds significant potential for the creation of advanced functional materials. Related toluidine derivatives, such as N,N-Dimethyl-p-toluidine and N-ethyl-N-cyanoethyl-m-toluidine, are already used as polymerization catalysts and curing agents for materials like polyesters, epoxy resins, and acrylates. atamanchemicals.com These applications often enhance the mechanical properties, thermal stability, and chemical resistance of the final polymer.
Future research will likely focus on directly incorporating the this compound moiety into polymer chains, rather than just using it as an additive. This could lead to the development of new polymers with inherent functionalities. The aromatic and amine components of the molecule could impart specific optical, electronic, or conductive properties. There is a growing demand for such high-performance materials in the electronics, automotive, and aerospace industries. countryroofing.netwiseguyreports.com Research into using this compound derivatives for manufacturing printed circuit boards and other electronic components represents a significant opportunity. wiseguyreports.com
Table 2: Potential Applications for Functional Materials Derived from this compound
| Potential Application Area | Target Property | Rationale | Reference |
|---|---|---|---|
| Electronics | Dielectric constant, conductivity | Used as a raw material for printed circuit boards. | countryroofing.netwiseguyreports.com |
| Aerospace & Construction | Thermal stability, mechanical strength | Used as a curing agent for high-strength epoxy resins. | wiseguyreports.com |
| Coatings & Adhesives | Adhesion, chemical resistance | Serves as a hardener and accelerator for industrial glues and resins. | iarc.fr |
Integration of Computational Methods for Predictive Toxicology and Environmental Risk Assessment
Aromatic amines as a class of chemicals are known to present potential health and environmental risks, with many compounds being investigated for mutagenicity or carcinogenicity. oup.com As such, a forward-looking approach to the chemistry of this compound must include a robust assessment of its toxicological profile. Modern computational methods offer a rapid, cost-effective, and ethical alternative to traditional animal testing for this purpose. marquette.edu
Quantitative Structure-Activity Relationship (QSAR) models have become essential tools in predictive toxicology. nih.gov Extensive research has been conducted to develop machine learning models—such as hierarchical support vector regression (HSVR), radial basis function neural networks, and genetic function algorithms—to predict the mutagenicity of aromatic amines based on their molecular structure. oup.com These models use molecular descriptors like hydrophobicity (Log P) and quantum chemical parameters (E HOMO, E LUMO) to achieve high predictive accuracy. oup.comacs.org
Future research should focus on developing and validating a specific QSAR model for this compound and its expected metabolites. This in silico approach would allow for early identification of potential hazards and inform the design of safer alternatives, a key principle of green chemistry. Integrating these predictive models into the regulatory assessment of this compound can help ensure its safe production and use. marquette.edu
Table 3: Performance of Machine Learning Models for Predicting Mutagenicity of Aromatic Amines
| Machine Learning Model | Training Set (n=97) r² | Test Set (n=25) r² | Key Strengths | Reference |
|---|---|---|---|---|
| Hierarchical Support Vector Regression (HSVR) | 0.78–0.93 | 0.73–0.85 | Most accurate, robust, and consistent model identified in the study. | oup.com |
| Support Vector Machine (SVM) | 0.78–0.93 | 0.73–0.85 | High agreement with experimental observations. | oup.com |
| Radial Basis Function Neural Networks (RBFNN) | 0.78–0.93 | 0.73–0.85 | Effective for developing quantitative structure-activity relationships. | oup.com |
Investigation of this compound in Emerging Biotechnological Applications
While the primary applications of this compound have been industrial, its chemical structure suggests potential in the burgeoning field of biotechnology. This remains a nascent area of research, but insights can be drawn from related compounds. For instance, the isomeric compound N-Ethyl-o-toluidine is described as a multifunctional dye used in biological experiments to observe cell structures, track biomolecules, and distinguish cell types. medchemexpress.com
This suggests a promising research avenue in designing and synthesizing novel fluorescent probes or labels based on the this compound scaffold. Such tools are invaluable in proteomics, diagnostics, and advanced cell imaging. medchemexpress.comscbt.com Furthermore, the compound's role as a versatile chemical intermediate could be leveraged in the synthesis of new, biologically active molecules for the pharmaceutical sector. wiseguyreports.com Future work should explore the structure-activity relationship of this compound derivatives to assess their potential as building blocks for new therapeutic agents.
Table 4: Potential Biotechnological Research Directions for this compound
| Application Area | Proposed Research | Rationale/Basis | Reference |
|---|---|---|---|
| Fluorescent Probes | Synthesize and evaluate derivatives as fluorescent labels for biomolecules. | The related N-Ethyl-o-toluidine is used as a multifunctional dye in biological experiments. | medchemexpress.com |
| Proteomics Research | Develop specific biochemical reagents for protein analysis. | The compound is listed as a biochemical for proteomics research. | scbt.com |
| Pharmaceutical Synthesis | Use as a precursor for synthesizing novel, biologically active compounds. | Derivatives are used as intermediates in agrochemicals and pharmaceuticals. | wiseguyreports.com |
Comprehensive Green Chemistry Approaches Across the Life Cycle of this compound Production and Use
Adopting green chemistry principles across the entire life cycle of this compound is essential for long-term sustainability. This involves not only greener synthesis but also considering the environmental impact of its use and disposal. Recent trends already indicate a market shift toward eco-friendly production methods. countryroofing.netwiseguyreports.com
Future research should expand on green synthesis techniques that have proven effective for related aromatic amines. Mechanochemistry (solvent-free grinding) and the use of natural, biodegradable solvents like lemon juice have shown remarkable success in synthesizing Schiff bases from toluidine, often with higher yields and shorter reaction times than conventional methods. bibliotekanauki.pl Microwave- and ultrasound-assisted syntheses are other promising energy-efficient alternatives that warrant investigation for this compound production. bibliotekanauki.pl
Beyond synthesis, a comprehensive green approach involves designing processes within closed systems to minimize emissions and worker exposure, a practice already implemented in some modern chemical plants. oecd.org Research into the biodegradability of this compound and its end-products is also critical to mitigate its environmental persistence. The ultimate goal is to create a circular economy model for the compound, where waste is minimized, and products are designed with their end-of-life in mind.
Table 5: Comparison of Conventional vs. Green Synthesis Methods for Toluidine Derivatives This table is based on research for the synthesis of Schiff bases from p-toluidine and serves as a model for future green synthesis of this compound itself.
| Synthesis Method | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional (Reflux) | Ethanol (B145695) | Not specified | 82% | bibliotekanauki.pl |
| Grinding (Mechanochemistry) | Solvent-free | 10-12 minutes | ~96% | bibliotekanauki.pl |
| Natural Acid | Lemon Juice | Not specified | High (unquantified) | bibliotekanauki.pl |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-Ethyl-p-toluidine, and how can purity be validated?
- Methodology : Synthesis typically involves alkylation of p-toluidine with ethylating agents (e.g., ethyl bromide) under controlled pH and temperature. Post-synthesis purification via fractional distillation or recrystallization is critical.
- Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify impurities. Cross-validate with spectroscopic techniques (e.g., NMR) to confirm structural integrity. For industrial-grade standards, refer to crystallization point tests and moisture content analysis per protocols like IS 5299 .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Risk Mitigation :
- Exposure Control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation due to potential systemic toxicity .
- Waste Disposal : Follow hazardous waste guidelines for aromatic amines to prevent environmental contamination .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Analytical Workflow :
- NMR Spectroscopy : ¹H NMR peaks for methyl groups (δ ~2.3 ppm for toluidine methyl, δ ~1.2 ppm for ethyl) and aromatic protons (δ ~6.5–7.2 ppm) confirm substitution patterns .
- Mass Spectrometry : Molecular ion ([M⁺]) and fragmentation patterns validate molecular weight and functional groups .
Advanced Research Questions
Q. How can this compound be utilized in selective metal ion separation, and what experimental parameters optimize its efficacy?
- Application Case Study : In uranium (U(VI)) and thorium (Th(IV)) separation from rare earth elements, this compound is functionalized onto graphene oxide (GO-PDA) to enhance sorption capacity.
- Optimization Steps :
- Adjust pH to 2–3 for optimal binding of U(VI)/Th(IV) over lanthanides.
- Use batch adsorption studies with ICP-MS to quantify separation efficiency (~95% recovery reported) .
- Data Interpretation : Compare adsorption isotherms (Langmuir vs. Freundlich models) to assess monolayer vs. multilayer binding mechanisms.
Q. What strategies resolve contradictions in reported reactivity or stability data for this compound derivatives?
- Conflict Resolution Framework :
Literature Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies. For example, discrepancies in alkylation yields may stem from catalyst choice (e.g., AlCl₃ vs. FeCl₃).
Replication Studies : Reproduce key experiments with controlled variables to isolate contributing factors.
Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reactivity .
Q. How can researchers design ethical and statistically robust studies involving this compound?
- Ethical and Methodological Guidelines :
- Risk Assessment : Document potential hazards (e.g., carcinogenicity) and mitigation plans for institutional review board (IRB) approval .
- Statistical Design : Collaborate with statisticians to determine sample size, power analysis, and appropriate tests (e.g., ANOVA for multi-condition experiments) .
- Data Transparency : Archive raw spectra, chromatograms, and experimental logs in repositories like Zenodo for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
